Pyridine, 2-(1Z)-1-butenyl-
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Overview
Description
Pyridine, 2-(1Z)-1-butenyl- is a derivative of pyridine, an aromatic heterocyclic compound characterized by a six-membered ring containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities . Pyridine, 2-(1Z)-1-butenyl- specifically features a butenyl group attached to the second position of the pyridine ring, which influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(1Z)-1-butenyl-, often involves cycloaddition reactions, such as the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods: Industrial production of pyridine derivatives typically involves catalytic processes. For instance, the use of cationic half-sandwich rare-earth catalysts allows for efficient synthesis via C-H addition to olefins . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1Z)-1-butenyl- undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the pyridine ring can be oxidized, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Substitution: Electrophilic substitution reactions, such as alkylation and acylation, are common due to the electron-rich nature of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridine, 2-(1Z)-1-butenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(1Z)-1-butenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
71532-20-2 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-[(Z)-but-2-enyl]-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8H,7,9H2,1H3/b3-2- |
InChI Key |
BKWFANKRKVPPHO-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CN1CC=CC=C1 |
Canonical SMILES |
CC=CCN1CC=CC=C1 |
Origin of Product |
United States |
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